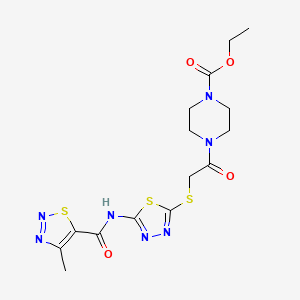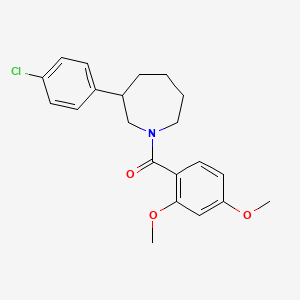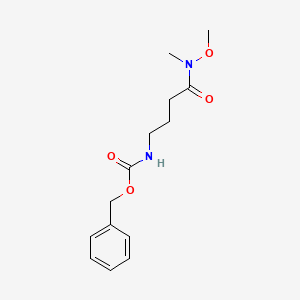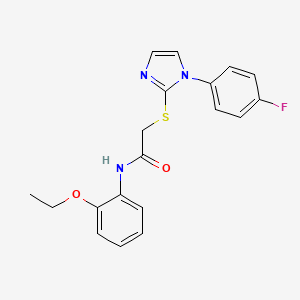
N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide" is a multifunctional molecule that is likely to possess a range of biological activities due to its structural features. It contains an imidazole ring, a common motif in many pharmaceuticals, linked to a thioacetamide group, which is known for its reactivity and potential biological activity. The presence of a fluorophenyl group could also contribute to the compound's properties, as fluorine atoms are often included in drug molecules to modulate their bioavailability and reactivity .
Synthesis Analysis
The synthesis of related thioamide compounds typically involves the condensation of amine precursors with various electrophiles. For example, the synthesis of imidazo[2,1-b]-1,3,4-thiadiazole derivatives involves the condensation of thiadiazolylamine with phenacyl bromide . Similarly, the synthesis of thioamide-based fluorophores involves the use of ethoxycarbonylpyrene and perylene thioamides as building blocks . Although the exact synthesis of "N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide" is not detailed in the provided papers, it is likely that a similar approach involving the reaction of an appropriate amine with a thioacylating agent could be employed.
Molecular Structure Analysis
The molecular structure of thioamide compounds is characterized by the presence of a sulfur atom double-bonded to a carbonyl carbon, which is a key functional group that can influence the electronic properties of the molecule. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which can participate in hydrogen bonding and metal coordination . The fluorophenyl group adds an electronegative element to the molecule, which can affect its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Thioamides are reactive intermediates that can undergo various chemical transformations. They can participate in cyclization reactions to form heterocyclic compounds, as seen in the synthesis of thiazole and thiadiazole derivatives . The presence of the ethoxyphenyl and fluorophenyl groups in the compound suggests that it could undergo electrophilic aromatic substitution reactions, where the electron-rich aromatic ring reacts with electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thioamide compounds are influenced by their functional groups. The fluorescence properties of thioamide-based dyes, for example, are determined by the nature of the substituents attached to the thioamide core. These compounds can exhibit solvatochromism, where the emission color changes with the polarity of the solvent, indicating potential intramolecular charge transfer (ICT) excited states . The antitumor activity of some thioamide derivatives suggests that they can interact with biological targets, leading to the inhibition of cell proliferation . The antioxidant and anti-inflammatory activities of thiazolidin-based thioamides further demonstrate the potential for diverse biological activities .
Scientific Research Applications
Anticancer Applications
Synthesis, Molecular Modeling, and Anticancer Screening : A study discussed the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their structural and spectral features using DFT calculations. The cytotoxic activities of these compounds were evaluated against different cancer cell lines, with derivatives showing potent cytotoxic results against breast cancer, highlighting their potential as anticancer agents (Sraa Abu-Melha, 2021).
Antibacterial Activity
SYNTHESIS AND ANTI BACTERIAL ACTIVITY : This research focused on the synthesis and characterization of N-(4-(1H-benzo(d)imidazole -2-yl )-2-(4-hydroxy -6-methyl pyramidine -2-yl thio) acetamide and evaluated its antibacterial activity, showcasing the compound's potential in combating bacterial infections (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014).
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes : The study synthesized pyrazole-acetamide derivatives and their coordination complexes, investigating their structure and antioxidant activity. The findings demonstrate significant antioxidant activity of the ligands and complexes, adding a new dimension to their potential applications (K. Chkirate et al., 2019).
Anti-inflammatory Activity
Synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides : This research produced derivatives showcasing significant anti-inflammatory activity, indicating the compound's utility in developing anti-inflammatory medications (K. Sunder, Jayapal Maleraju, 2013).
PET Tracers for Imaging
Synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives : The study aimed at developing new potential PET tracers for imaging, demonstrating the compound's versatility in diagnostic imaging and its potential contribution to medical imaging technology (Mingzhang Gao, Min Wang, Q. Zheng, 2016).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-2-25-17-6-4-3-5-16(17)22-18(24)13-26-19-21-11-12-23(19)15-9-7-14(20)8-10-15/h3-12H,2,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKZLMJVHUPKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

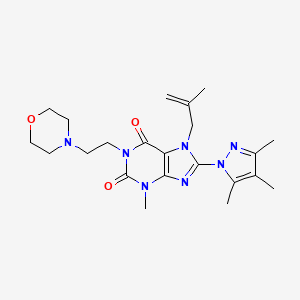
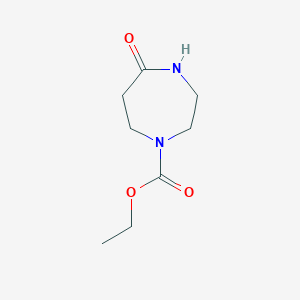
![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)

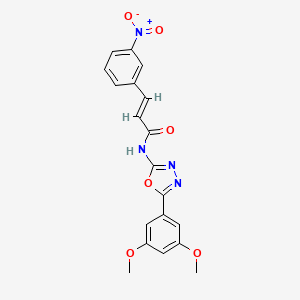
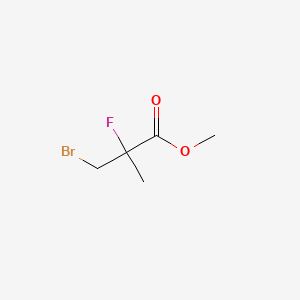
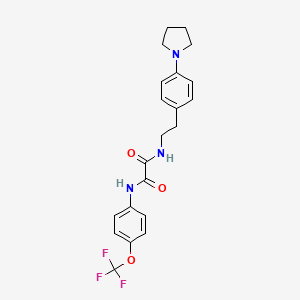
![4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B2499714.png)
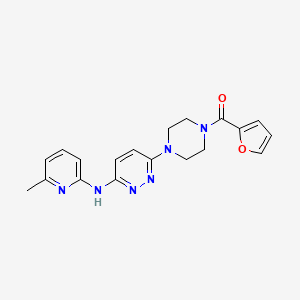
![2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2499717.png)
